Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy
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Overview
Description
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinazoline core, a dihydroisoquinoline moiety, and a piperazine sulfonyl group.
Preparation Methods
The synthesis of quinazoline derivatives typically involves multi-step reactions. One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with amides to form quinazolinones . For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with an appropriate amide.
Introduction of the dihydroisoquinoline moiety: This step may involve a cyclization reaction.
Attachment of the piperazine sulfonyl group: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazoline core.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Quinazoline derivatives, including the compound , undergo various chemical reactions:
Oxidation: Quinazolines can be oxidized to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of quinazolines can lead to the formation of dihydroquinazolines. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinones, while reduction produces dihydroquinazolines.
Scientific Research Applications
Quinazoline derivatives have a wide range of applications in scientific research:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets. For instance, some quinazoline compounds inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer quinazoline derivative that inhibits EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of the compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
Molecular Formula |
C25H30N4O4S |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[8-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline |
InChI |
InChI=1S/C25H30N4O4S/c1-17-7-11-29(12-8-17)34(30,31)24-6-4-5-18-9-10-28(15-20(18)24)25-19-13-22(32-2)23(33-3)14-21(19)26-16-27-25/h4-6,13-14,16-17H,7-12,15H2,1-3H3 |
InChI Key |
VECVGKRRYOTPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C4=NC=NC5=CC(=C(C=C54)OC)OC |
Origin of Product |
United States |
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